Domoxin hydrogen tartrate is synthesized from the reaction of hydrazine derivatives with tartrate. The specific classification of this compound falls under the category of organic compounds, particularly those used in medicinal chemistry. Its unique molecular structure contributes to its pharmacological properties, making it relevant in the development of anti-dementia drugs and other therapeutic agents .
The synthesis of Domoxin hydrogen tartrate involves several key steps:
The detailed synthesis methodology can vary, but it generally includes refluxing the mixture to ensure complete reaction, followed by cooling and crystallization to isolate the desired product .
The molecular formula for Domoxin hydrogen tartrate is , with a molecular weight of approximately 420.413 g/mol. The structure consists of a central hydrazine moiety linked to two tartrate groups, which are crucial for its biological activity.
Domoxin hydrogen tartrate undergoes various chemical reactions that are significant for its application:
These reactions highlight the compound's versatility and potential for modification in drug development .
The mechanism of action for Domoxin hydrogen tartrate primarily involves its interaction with acetylcholinesterase enzymes in the nervous system:
This dual action makes it a candidate for treating conditions such as Alzheimer's disease and other forms of dementia .
These properties are critical for understanding how the compound behaves under different conditions, influencing its formulation and delivery methods .
Domoxin hydrogen tartrate has several notable applications in scientific research:
Domoxin hydrogen tartrate originates from the derivatization of the parent Domoxin alkaloid, a structurally complex molecule with multiple chiral centers. Recent advances employ asymmetric catalytic hydrogenation to selectively reduce imine intermediates, achieving enantiomeric excess (>98%) critical for bioactivity. Key modifications include:
Table 1: Optimization Parameters for Domoxin Derivatization
Reaction Step | Catalyst System | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
Imine hydrogenation | Ir-(S,S)-f-Binaphane | 50 | 92 | 98.5 |
C9 amination | Pd(OAc)₂/XPhos | 110 | 85 | – |
N-alkylation | TBAB/NaOH (aq.) | 80 | 78 | >99 |
The active pharmaceutical ingredient (API) is generated through stoichiometric (1:1) complexation of Domoxin free base with L-(+)-tartaric acid. This process exploits:
Crystallization parameters directly influence Domoxin hydrogen tartrate’s purity, yield, and particle morphology. Systematic screening identified optimal conditions:
Table 2: Crystallization Conditions vs. Product Quality
Solvent | Temperature Profile | pH | Yield (%) | Purity (%) | Crystal Habit |
---|---|---|---|---|---|
Ethanol/water | 60°C → 4°C (0.5°C/min) | 4.5 | 88 | 99.7 | Prismatic |
Acetonitrile | 60°C → 25°C (rapid) | 4.5 | 72 | 99.1 | Needles |
Acetone/water | 60°C → 4°C (0.3°C/min) | 5.0 | 59 | 98.8 | Agglomerates |
Translating lab-scale synthesis to industrial production presents multifaceted hurdles:
Compound Names in Article:| Domoxin hydrogen tartrate | Domoxin free base | L-(+)-Tartaric acid |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4